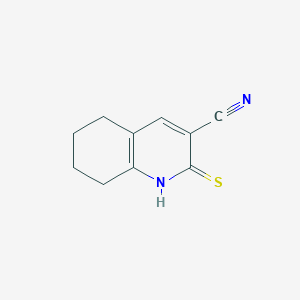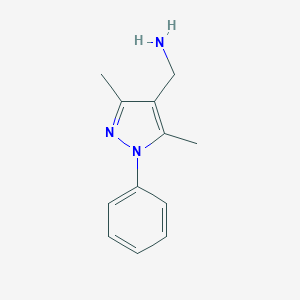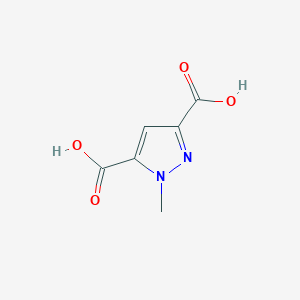![molecular formula C14H19NO4 B187831 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid CAS No. 155567-87-6](/img/structure/B187831.png)
3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid” is a chemical compound with the molecular formula C14H19NO4 . It is a solid substance at room temperature . The IUPAC name for this compound is 3-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-6-5-7-11(8-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.31 . It is a solid at room temperature and should be stored in a dry environment .Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H302 (harmful if swallowed) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid . Factors such as pH, temperature, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid involves the protection of the amine group followed by the reaction with benzyl chloroformate to form the benzyl carbamate. The benzyl group is then removed using palladium on carbon catalyst to give the desired compound.", "Starting Materials": ["Methylamine", "Tert-butyl chloroformate", "Benzoic acid", "Benzyl chloroformate", "Palladium on carbon catalyst", "Diethyl ether", "Ethanol"], "Reaction": ["Step 1: Protection of methylamine using tert-butyl chloroformate in the presence of diethyl ether and ethanol to form tert-butoxycarbonyl-methylamine.", "Step 2: Reaction of tert-butoxycarbonyl-methylamine with benzyl chloroformate in the presence of diethyl ether and ethanol to form 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzyl carbamate.", "Step 3: Removal of the benzyl group using palladium on carbon catalyst in the presence of hydrogen gas to form 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid."] } | |
CAS RN |
155567-87-6 |
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-6-5-7-11(8-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) |
InChI Key |
HUOJYSVQAFOIHI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



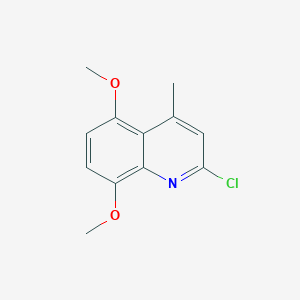

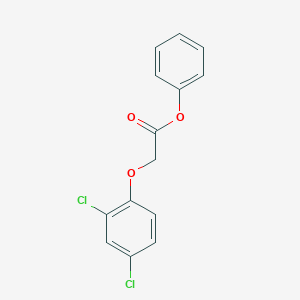
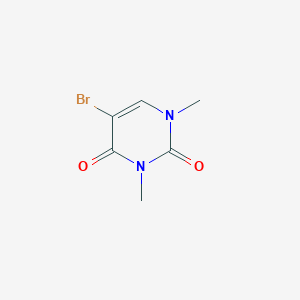
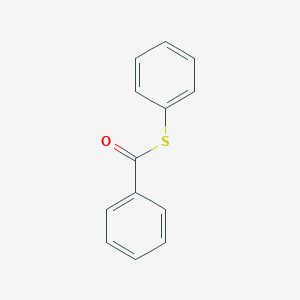
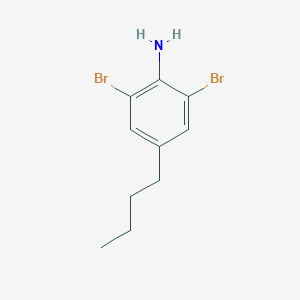

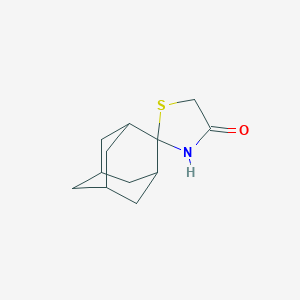
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)


